3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide

説明

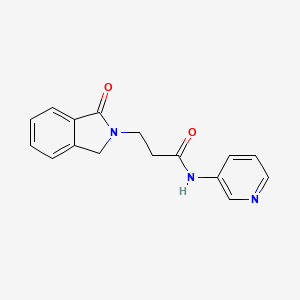

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound featuring a 1-oxo-isoindole core linked via a three-carbon chain to a pyridin-3-ylamide group. The propanamide linker provides conformational flexibility, while the pyridin-3-yl group introduces a basic nitrogen capable of participating in π-π stacking or acid-base interactions. This structural motif is commonly explored in medicinal and agrochemical research due to its adaptability in targeting enzymes or receptors .

特性

分子式 |

C16H15N3O2 |

|---|---|

分子量 |

281.31 g/mol |

IUPAC名 |

3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C16H15N3O2/c20-15(18-13-5-3-8-17-10-13)7-9-19-11-12-4-1-2-6-14(12)16(19)21/h1-6,8,10H,7,9,11H2,(H,18,20) |

InChIキー |

YXZQOKWFIKLAEY-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CN=CC=C3 |

製品の起源 |

United States |

生物活性

The compound 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds provide structural context.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that isoindole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.

- A notable study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .

-

Anti-inflammatory Effects :

- The compound's ability to modulate inflammatory responses has been explored, particularly in the context of diseases like rheumatoid arthritis and other inflammatory conditions.

- Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models .

- Neuroprotective Properties :

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression and inflammation.

| Kinase Target | Effect |

|---|---|

| IKKβ | Inhibition leads to reduced inflammatory cytokine production |

| p38 MAPK | Selective inhibition observed in certain isoindole derivatives |

Case Studies

Several studies highlight the biological activity of related isoindole compounds:

- Study on Cancer Cell Lines :

- Inflammation Model :

- Neuroprotection in Models of Alzheimer's Disease :

類似化合物との比較

Key Observations :

- Amide Group Variations : Replacing pyridin-3-yl with thiazol-2-yl () introduces sulfur-based polarity, while 3,5-dimethylphenyl () enhances lipophilicity, impacting membrane permeability .

- Linker Flexibility : Compounds with rigidified linkers (e.g., –8) show pesticidal activity, suggesting the target’s propanamide may balance flexibility and steric bulk for target engagement .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₆H₁₃N₃O₂; theoretical MW: 287.30) is lighter than most analogs, except the hypothetical 1,3-diketone variant (307.31). Higher MW analogs (e.g., –8) often incorporate halogen or sulfonyl groups, increasing hydrophobicity .

- Polarity : The pyridin-3-yl group contributes moderate polarity (cLogP ~1.5–2.0), whereas thiazol-2-yl (cLogP ~1.0–1.5) or dimethylphenyl (cLogP ~3.0) substituents shift logP values significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。